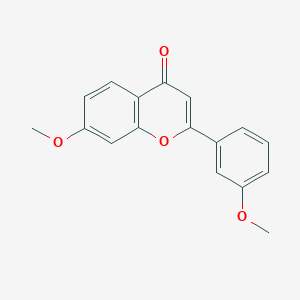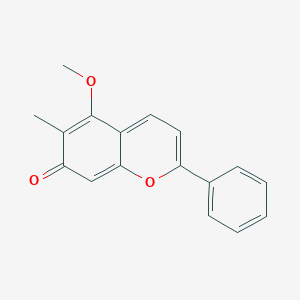
(+/-)-柚皮苷
描述
Eriodictyol is a naturally occurring flavonoid, a type of polyphenol with antioxidant and anti-inflammatory properties. It is found in a variety of plants, including citrus fruits and herbs such as thyme, oregano, and rosemary. Eriodictyol has been studied for its potential health benefits, including its ability to reduce inflammation, protect against oxidative stress, and improve cognitive function.
科学研究应用
抗氧化特性
柚皮苷表现出强大的抗氧化能力,这对于保护细胞免受自由基引起的氧化应激至关重要。 这种特性在氧化应激起作用的各种健康状况(如衰老、心血管疾病和神经退行性疾病)中都是有益的 .
抗炎活性
该化合物已被证明具有抗炎作用,可用于治疗慢性炎症性疾病。 它通过调节炎症通路和减少促炎细胞因子的产生来发挥作用 .
抗癌潜力
研究表明,柚皮苷可能具有抗癌特性,通过诱导癌细胞凋亡和抑制肿瘤生长来发挥作用。 它在癌症预防和治疗中的作用是一个正在积极研究的领域 .
神经保护作用
柚皮苷已显示出神经保护作用,这可能对管理阿尔茨海默病和帕金森病等神经退行性疾病有益。 它通过保护神经元细胞免受损伤和改善认知功能来提供帮助 .
心脏保护作用
柚皮苷的心脏保护作用与其抗氧化和抗炎特性有关。 它可能通过改善内皮功能和降低动脉硬化来帮助降低心血管疾病的风险 .
抗糖尿病活性
柚皮苷已显示出在管理糖尿病方面的潜力,通过增强胰岛素敏感性和调节血糖水平来发挥作用。 它的抗糖尿病活性使其成为糖尿病治疗进一步研究的候选者 .
抗肥胖作用
该化合物还可能通过影响脂质代谢和减少脂肪组织炎症来在体重管理中发挥作用,这是肥胖的关键因素 .
肝脏保护特性
柚皮苷可以保护肝脏免受各种形式的损伤,例如由毒素或酒精引起的损伤。 它的肝脏保护特性归因于它调节肝脏酶和减少氧化应激的能力 .
作用机制
Eriodictyol, a flavonoid in the flavanones subclass, is abundantly present in a wide range of medicinal plants, citrus fruits, and vegetables . It has considerable medicinal properties and has been predicted to clarify the mode of action in various cellular and molecular pathways .
Target of Action
Eriodictyol has been associated with its ability to modulate a number of cell-signaling cascades . It has been shown to interact with pro-inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin-6 (IL-6), IL-8, and IL-1β . It also enhances the fork development of O1 (FOXO1) in RA-FLS for rheumatoid arthritis .
Mode of Action
Eriodictyol’s interaction with its targets results in a variety of changes. For instance, it has been shown to inhibit glioblastoma migration and invasion by reversing EMT via downregulation of the P38 MAPK/GSK-3β/ZEB1 pathway . It also modulates pro-inflammatory cytokines and enhances FOXO1 .
Biochemical Pathways
Eriodictyol affects various cellular and molecular pathways. It has been shown to protect retinal ganglion cells (RGCs) from high glucose-induced oxidative stress and cell apoptosis by activation of the Nrf2/HO-1 pathways . It also inhibits the PI3K/AKT pathway, which plays a crucial role in cell survival and growth .
Pharmacokinetics
The pharmacokinetic parameters of eriodictyol are important to understand its function in the prevention and treatment of diseases . .
Result of Action
Eriodictyol has numerous therapeutic roles, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . It has been reported to maintain homeostasis in organisms by exerting neuroprotective and vascular protective effects .
Action Environment
The action, efficacy, and stability of eriodictyol can be influenced by various environmental factors. For instance, the solubility of eriodictyol can affect its bioavailability and thus its pharmacological effects . .
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHXYTNGIZCORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862178 | |
| Record name | (+/-)-Eriodictyol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly beige solid; Bland aroma | |
| Record name | (\u00b1)-Eriodictyol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |
| Record name | (\u00b1)-Eriodictyol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
4049-38-1 | |
| Record name | Eriodictyol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004049381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Eriodictyol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Eriodictyol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERIODICTYOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQT975GLYF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of eriodictyol in exerting its anticancer effects?
A1: Eriodictyol has been shown to exhibit anticancer activity against various cancer cell lines, including gastric cancer [], glioma [], and lung cancer []. One of its primary mechanisms involves the inhibition of the PI3K/AKT signaling pathway [, , ]. This pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. By suppressing this pathway, eriodictyol induces apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Q2: How does eriodictyol interact with the PI3K/AKT pathway?
A2: While the precise binding site of eriodictyol on PI3K/AKT remains to be fully elucidated, studies suggest that it directly interacts with components of this pathway, leading to the inhibition of downstream signaling. Molecular docking simulations have demonstrated favorable binding energies for eriodictyol with PI3K and AKT [], supporting the notion of a direct interaction.
Q3: Beyond PI3K/AKT, what other signaling pathways are modulated by eriodictyol?
A3: Eriodictyol's influence extends to other crucial signaling pathways. It has been observed to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress [, , , ]. Additionally, eriodictyol downregulates the NF-κB pathway, a key regulator of inflammation [, , ]. These findings highlight eriodictyol’s multi-targeted approach to combating various pathological conditions.
Q4: Eriodictyol has shown potential in preclinical models of Alzheimer’s disease. What mechanisms contribute to this neuroprotective effect?
A4: Eriodictyol demonstrates promising neuroprotective properties in experimental models of Alzheimer's disease [, , ]. It can reduce amyloid-β (Aβ) aggregation, a hallmark of the disease, and alleviate tau hyperphosphorylation, another pathological feature linked to neuronal dysfunction. Furthermore, eriodictyol has been shown to inhibit ferroptosis, a form of regulated cell death implicated in neurodegeneration, by activating the Nrf2/HO-1 signaling pathway in a vitamin D receptor (VDR)-dependent manner [].
Q5: How does eriodictyol influence oxidative stress, and what are the implications for its therapeutic potential?
A5: Eriodictyol exhibits potent antioxidant activity through multiple mechanisms. It acts as a scavenger of reactive oxygen species (ROS) [], directly neutralizing these harmful molecules. Moreover, eriodictyol enhances the activity and expression of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , , ]. This multi-faceted antioxidant capacity contributes to its protective effects in various disease models characterized by oxidative damage, such as acute lung injury [], diabetic nephropathy [], and neurodegenerative diseases [, ].
Q6: What is the molecular formula and weight of eriodictyol?
A6: The molecular formula of eriodictyol is C15H12O6, and its molecular weight is 288.25 g/mol.
Q7: Are there any studies investigating the relationship between the structure of eriodictyol and its biological activity?
A7: Yes, studies have shown that the number of hydroxyl groups on the B-ring of flavonoids, including eriodictyol, significantly affects their antioxidant activity and interaction with the C1B domain of PKCδ []. Eriodictyol, with two hydroxyl groups on its B-ring, exhibits higher antioxidant activity than pinocembrin and naringenin, which have one and no hydroxyl group on their B-ring, respectively.
Q8: What is known about the pharmacokinetics of eriodictyol?
A8: Eriodictyol, when administered orally, is absorbed and metabolized, primarily into glucuronide conjugates. The solubility and vehicle used for administration significantly influence its pharmacokinetic profile []. Research suggests that eriodictyol's bioavailability might be enhanced by co-administration with UGT1A inhibitors such as glycyrrhetinic acid [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




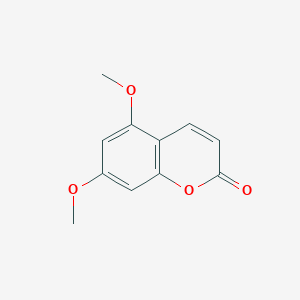

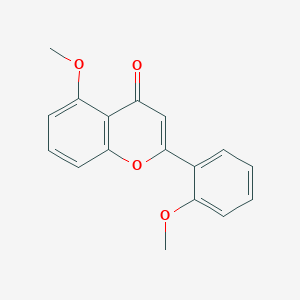

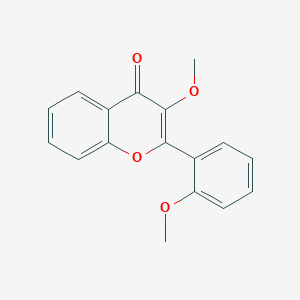

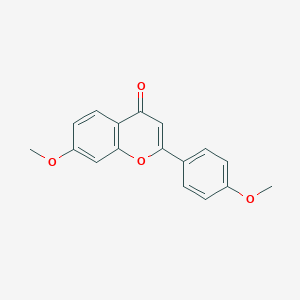
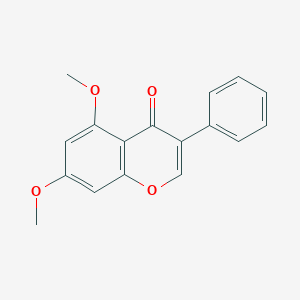
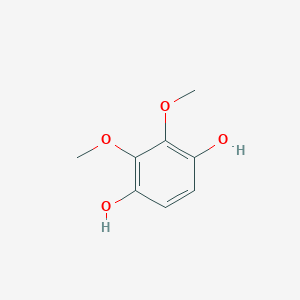

![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)
